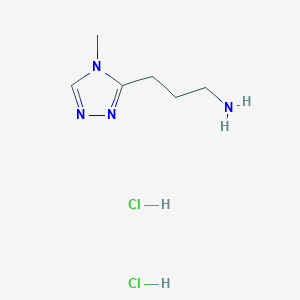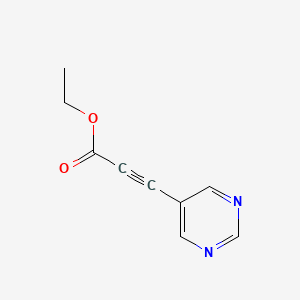
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Descripción general
Descripción
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure
Mecanismo De Acción
Target of Action
Compounds with a similar structure have been found to interact with enzymes such as lactoperoxidase .
Mode of Action
It’s known that similar compounds can bind to their target enzymes and inhibit their function .
Biochemical Pathways
Related compounds have been shown to play a role in calcium-mediated signaling pathways in plants .
Result of Action
Similar compounds have shown cytotoxic activities against certain tumor cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of 4-methyl-4H-1,2,4-triazole: This can be achieved by reacting hydrazine with formic acid and acetic acid under reflux conditions.
Attachment of the propylamine group: The 4-methyl-4H-1,2,4-triazole is then reacted with 1,3-diaminopropane in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Conversion to dihydrochloride salt: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale hydrogenation processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazoles.
Aplicaciones Científicas De Investigación
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological systems and enzyme interactions.
Industry: It can be used in the production of various chemical products, including agrochemicals and dyes.
Comparación Con Compuestos Similares
4-Methyl-4H-1,2,4-triazole: A simpler triazole derivative without the propylamine group.
1,2,4-Triazole derivatives: Other triazole compounds with different substituents on the ring.
Uniqueness: 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is unique due to the presence of the propylamine group, which can enhance its reactivity and binding properties compared to simpler triazole derivatives.
Propiedades
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-10-5-8-9-6(10)3-2-4-7;;/h5H,2-4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHJNIYPKELQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















